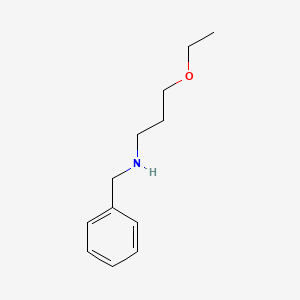

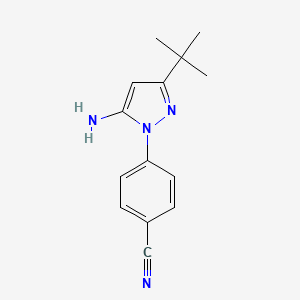

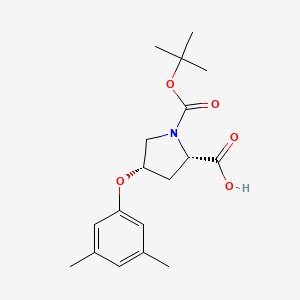

![molecular formula C9H8N2O2 B3161315 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone CAS No. 869789-21-9](/img/structure/B3161315.png)

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

Overview

Description

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

Furo[2,3-b]pyridine derivatives, including 3-aminofuro[2,3-b]pyridine, exhibit antiproliferative activity against various cancer cell lines . Researchers have identified promising compounds within this class that could potentially serve as anticancer drugs. Further investigations into their mechanisms of action and efficacy are ongoing.

Antitumor Properties

Some furo[2,3-b]pyridines, including 3-aminofuro[2,3-b]pyridine, demonstrate antitumor activity . These compounds may interfere with tumor growth pathways, making them valuable candidates for targeted therapies. Understanding their specific molecular interactions is crucial for optimizing their potential as antitumor agents.

Antioxidant Effects

Furo[2,3-b]pyridines containing the 3-aminofuro[2,3-b]pyridine scaffold exhibit antioxidant effects . These properties are relevant in combating oxidative stress and protecting cells from damage. Researchers continue to explore their antioxidant mechanisms and potential applications in health and disease.

Inverse Agonists of the Cannabinoid Receptor (CB1R)

Certain furo[2,3-b]pyridines, including derivatives of 3-aminofuro[2,3-b]pyridine, act as inverse agonists of the cannabinoid receptor CB1R . Investigating their binding affinity and functional impact on CB1R can provide insights into their therapeutic relevance, especially in neurological and psychiatric disorders.

Antimicrobial Activity

Furo[2,3-b]pyridines containing a heterocyclic substituent at position 2 (such as 3-aminofuro[2,3-b]pyridine) demonstrate antimicrobial activity . Researchers explore their potential as novel antimicrobial agents, addressing the growing challenge of drug-resistant pathogens.

Development of New Anticoagulants (FXa Inhibitors)

A current direction involves using 3-aminofuro[2,3-b]pyridine derivatives as the basis for developing new anticoagulants. Specifically, researchers focus on inhibitors of factor X activation of blood coagulation (FXa inhibitors) . These compounds may play a crucial role in preventing thrombosis and managing cardiovascular diseases.

Safety and Hazards

The safety data sheet for “1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name |

1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)9-7(10)8-6(13-9)3-2-4-11-8/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIYQLIXYSZFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(O1)C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728434 | |

| Record name | 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone | |

CAS RN |

869789-21-9 | |

| Record name | 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

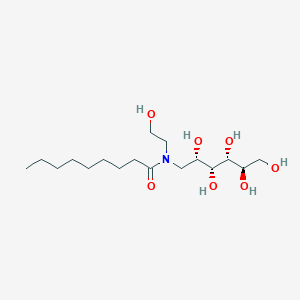

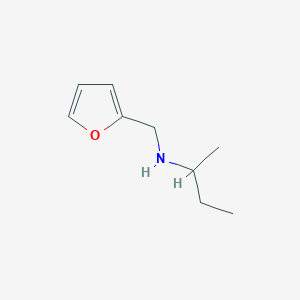

![2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B3161311.png)

amine](/img/structure/B3161330.png)